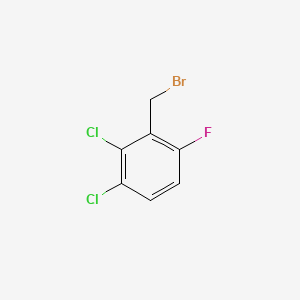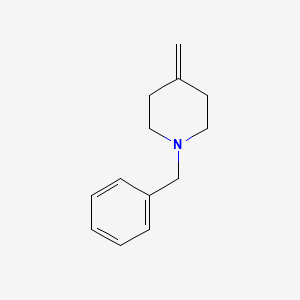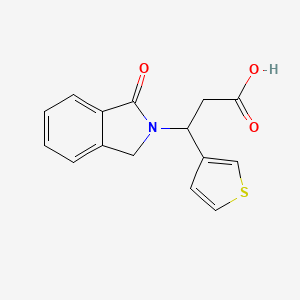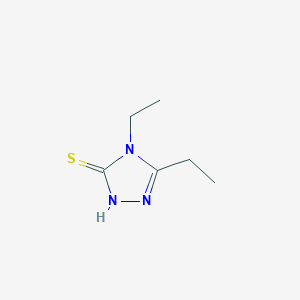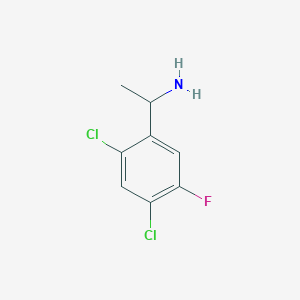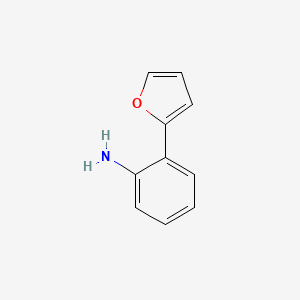
2-(Furan-2-yl)aniline
概要
説明
2-(Furan-2-yl)aniline is a chemical compound that is part of the furan family, characterized by a furan ring attached to an aniline moiety. The furan ring is a five-membered aromatic ring with oxygen as one of the atoms, which imparts unique chemical properties to the compound. The aniline group is an amino-substituted phenyl group, which is a common feature in various synthetic and naturally occurring compounds.
Synthesis Analysis
The synthesis of 2-(furan-2-yl)aniline derivatives can be achieved through several methods. One approach involves the PdI2-catalyzed oxidative aminocarbonylation of (Z)-2-en-4-yn-1-ols, followed by intramolecular conjugate addition and aromatization to yield furanacetamide derivatives . Another method includes a one-pot multi-component synthesis using aniline derivatives, dialkylacetylenedicarboxylates, and aromatic aldehydes, catalyzed by tetra-n-butylammonium bisulfate . Additionally, furan-2-yl anions have been used as intermediates in the synthesis of trifunctionalized dihydroxyl ketones and hydroxyl diones through a sequence involving nucleophilic addition, Achmatowicz rearrangement, and iridium-catalyzed selective transfer hydrogenation .
Molecular Structure Analysis
The molecular structure of 2-(furan-2-yl)aniline derivatives can be characterized by various spectroscopic techniques. For instance, the synthesis of (E)-furan-2-yl(2-(2-hydroxybenzylidene)hydrazinyl) methaniminium and its metal complexes was characterized using single crystal X-ray diffraction, which revealed that the ligand crystallizes in the orthorhombic system with Pca21 space group .
Chemical Reactions Analysis
2-(Furan-2-yl)aniline and its derivatives participate in a variety of chemical reactions. They can undergo Diels-Alder reactions to form polysubstituted anilines or stable oxabicyclic adducts . Gold-catalyzed cyclization of aniline-tethered furan-ynones can lead to polycycles with a spiro-cyclohexadienone-hydrofuran framework . Furthermore, furan-2-yl anions have been shown to be versatile intermediates for the synthesis of electron-rich 2-aminofurans, which can then be used in Diels-Alder reactions to produce highly functionalized aniline products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(furan-2-yl)aniline derivatives are influenced by the furan and aniline moieties. For example, the photoluminescent properties of (E)-furan-2-yl(2-(2-hydroxybenzylidene)hydrazinyl) methaniminium and its metal complexes were investigated, showing broad emission spectra in the visible region . The reactivity of the furan ring, particularly in electron-rich 2-aminofurans, is a significant factor in their application in synthesis due to their high reactivity and low stability . Additionally, the enzymatic synthesis of biobased polyesters using furan derivatives as building blocks has been explored, demonstrating the potential of furan compounds in the development of novel materials10.
科学的研究の応用
Synthesis of Schiff Bases
2-(Furan-2-yl)aniline reacts with aromatic heterocyclic aldehydes to form Schiff bases, which are used in synthesizing oxazepine derivatives. These Schiff bases and their synthetic oxazepine derivatives have been characterized using various analytical techniques like FTIR and mass spectral analysis (Jirjees, 2022).
Synthesis of Quinolines
It is involved in the synthesis of 2,2-disubstituted 1,2-dihydro-4-phenylquinolines. This process utilizes 2-(1-phenylvinyl)aniline with acetophenone derivatives, including 1-(furan-2-yl)ethanone, to yield these quinolines, which are important in pharmaceutical and chemical research (Walter, 1994).
Amination/Diels-Alder Sequences
This compound is key in selective metal-free amination and Diels-Alder reactions in the furan series. It offers a novel one-pot, two-step amination/Diels-Alder procedure, facilitating the preparation of polysubstituted anilines or stable oxabicyclic adducts (Medimagh et al., 2008).
Corrosion Inhibition
2-(Furan-2-yl)aniline derivatives exhibit inhibitive properties for the corrosion of copper in acidic environments. These compounds show good inhibition efficiency and follow the Langmuir adsorption isotherm, making them significant in the field of corrosion science (Issaadi et al., 2014).
Synthesis of Electron-Rich Furans
This chemical is used in the synthesis of highly electron-rich furans, which are rare due to their high reactivities and low stabilities. These furans are valuable for their potential applications in various synthetic processes (Li et al., 2019).
Self-Healing Anticorrosion Coatings
An aniline trimer derivative with multiple furan groups, including 2-(Furan-2-yl)aniline, is used in self-healing anticorrosion coatings. These coatings exhibit high efficiency and durability, making them significant in materials science (Chuo & Liu, 2017).
将来の方向性
The future directions for the study and application of 2-(Furan-2-yl)aniline and similar compounds are promising. Furan platform chemicals have attracted interest in terms of green chemistry due to their wide range of potential applications, including the synthesis of pharmaceuticals, dyes, and polymeric materials .
特性
IUPAC Name |
2-(furan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBZXUOVNFIZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405554 | |
| Record name | 2-(furan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)aniline | |
CAS RN |
55578-79-5 | |
| Record name | 2-(furan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1309236.png)
![3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1309244.png)
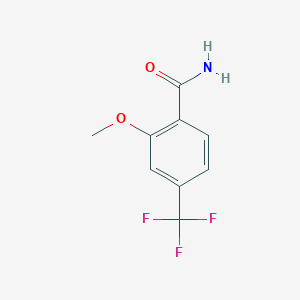
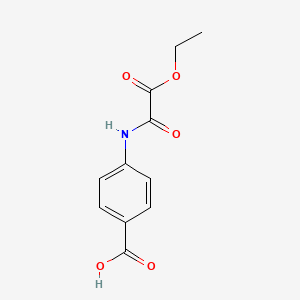
![5-[(Z)-phenylmethylidene]-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione](/img/structure/B1309250.png)
![(E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1309251.png)
![4-[2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)ethyl]benzenesulfonamide](/img/structure/B1309255.png)
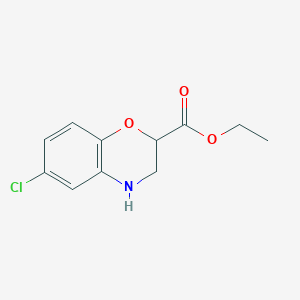
![Ethyl 2-{4-bromo-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B1309265.png)
